molecular formula C18H14O3 B3057260 Methyl4-hydroxy-1-phenyl-2-naphthoate CAS No. 78250-29-0

Methyl4-hydroxy-1-phenyl-2-naphthoate

Cat. No.: B3057260
CAS No.: 78250-29-0
M. Wt: 278.3 g/mol
InChI Key: JAFZJAZARVCZPS-UHFFFAOYSA-N
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Description

Overview of Substituted Naphthoic Acid Esters and Their Structural Diversity

The structural diversity of naphthoic acid esters stems from the numerous possibilities for substitution on the naphthalene (B1677914) ring system, in addition to the variety of alcohol moieties that can form the ester. The position of the ester group itself, typically at the 1- (alpha) or 2- (beta) position, is a fundamental point of isomerism. youtube.com

Further diversity is introduced by adding other functional groups to the aromatic rings. Substituents such as hydroxyl (-OH), amino (-NH2), phenyl (-C6H5), and halogen groups can be incorporated, dramatically influencing the molecule's electronic properties, reactivity, and three-dimensional shape. nih.govnih.govgoogle.com For example, the synthesis of 1-hydroxy-2-naphthoic acid esters with novel substitution patterns has been achieved through methods like Lewis-acid-mediated rearrangements of oxabenzonorbornadienes. nih.govacs.org This structural variability is crucial, as it allows chemists to fine-tune the properties of the molecule for specific applications, such as drug design or materials science. researchgate.netepa.gov

Significance of 4-Hydroxy-1-phenyl-2-naphthoate Scaffolds in Synthetic Organic Chemistry

The specific structural motif of a 4-hydroxy-1-phenyl-2-naphthoate is a highly relevant scaffold in medicinal chemistry and drug discovery. The naphthalene core is a recognized "privileged structure," meaning it is a versatile framework capable of binding to multiple biological targets. epa.gov

Hydroxynaphthoate (B12740854) derivatives, in general, are noted for their biological and medicinal properties and are used as intermediates in synthesizing anti-carcinogenic compounds. ossila.com For instance, derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) have been explored for their potential as anticancer and antiplatelet agents. nih.govfrontiersin.orgresearchgate.net

More specifically, the 4-phenyl-2-naphthoic acid framework is the core of potent antagonists for the P2Y14 receptor, a target for treating inflammatory diseases. nih.gov Research into the structure-activity relationship of these derivatives has shown that modifications to the phenyl group and other parts of the scaffold can significantly impact biological activity. nih.gov The presence of the hydroxyl group offers a potential site for further functionalization or can participate in hydrogen bonding interactions within a biological receptor site. The phenyl group adds steric bulk and can engage in pi-stacking interactions, both of which are critical for molecular recognition.

Contextualization of Methyl 4-hydroxy-1-phenyl-2-naphthoate within Naphthoate Chemistry

While extensive, peer-reviewed research specifically detailing the synthesis and application of Methyl 4-hydroxy-1-phenyl-2-naphthoate is limited in publicly accessible literature, its chemical context can be understood by examining its structure and closely related analogs. As a methyl ester, it is one of the simplest ester forms of the 4-hydroxy-1-phenyl-2-naphthoic acid core.

The properties of its close analog, Ethyl 4-hydroxy-1-phenyl-2-naphthoate, are available and provide a basis for understanding the methyl derivative. nih.gov The primary difference between the two is a single methylene (B1212753) group in the ester function, leading to a small difference in molecular weight and related physical properties.

Table 1: Computed Properties of Ethyl 4-hydroxy-1-phenyl-2-naphthoate. nih.gov

Based on this, the properties for Methyl 4-hydroxy-1-phenyl-2-naphthoate can be derived. The substitution of the ethyl group with a methyl group reduces the molecular formula by CH2.

Table 2: Properties of Methyl 4-hydroxy-1-phenyl-2-naphthoate.

Other related methyl hydroxynaphthoate esters have been studied for their biological activity. For example, Methyl 1-hydroxy-2-naphthoate (B8527853) has been investigated for its anti-inflammatory properties. ossila.com This suggests that Methyl 4-hydroxy-1-phenyl-2-naphthoate, possessing the significant 4-hydroxy-1-phenyl-2-naphthoate scaffold, is a compound of interest for synthetic and medicinal chemistry research, warranting further investigation into its specific properties and potential applications.

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-18(20)15-11-16(19)13-9-5-6-10-14(13)17(15)12-7-3-2-4-8-12/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZJAZARVCZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512010
Record name Methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78250-29-0
Record name Methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Chemical Transformations of Methyl 4 Hydroxy 1 Phenyl 2 Naphthoate

Photophysical Characteristics and Photochemical Reactivity

The photophysical and photochemical properties of hydroxynaphthoate (B12740854) derivatives are largely governed by the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester. This structural feature is central to their behavior upon absorption of light.

While specific studies on Methyl 4-hydroxy-1-phenyl-2-naphthoate are not extensively documented, the behavior of closely related hydroxynaphthoate esters provides significant insight into its probable photophysical mechanisms. A key process in similar molecules is Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org

Upon absorption of UV light, the molecule is promoted to an electronically excited state. In this state, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. rsc.org This process is often associated with a large Stokes shift, meaning the fluorescence emission occurs at a much longer wavelength than the absorption. The solvent environment can play a critical role; in non-hydroxylic solvents, the intramolecularly hydrogen-bonded form that enables ESIPT is dominant. rsc.org However, in protic solvents like methanol (B129727), intermolecular hydrogen bonding with the solvent can compete with or disrupt the intramolecular bond, potentially inhibiting the ESIPT process. rsc.org

For related compounds like phenyl 1-hydroxy-2-naphthoate (B8527853), a strong intramolecular hydrogen bond is known to exist in the ground state, facilitating the formation of the enol tautomer. mdpi.comresearchgate.net This is a prerequisite for the ESIPT mechanism. The solvatochromism observed in these compounds, where the absorption and emission spectra shift depending on solvent polarity, is also attributed to this intramolecular proton transfer phenomenon. ossila.com

Table 1: Key Aspects of Intramolecular Proton Transfer in Hydroxynaphthoates

Feature Description Implication for Methyl 4-hydroxy-1-phenyl-2-naphthoate
Driving Force Increased acidity of the hydroxyl group and basicity of the carbonyl group in the excited state. The molecule is expected to undergo ESIPT upon UV excitation.
Mechanism Ultrafast transfer of a proton from the -OH group to the C=O group. Formation of a transient keto-tautomer in the excited state.
Spectroscopic Signature Dual fluorescence and a large Stokes shift. Emission at a significantly longer wavelength than absorption is likely.

| Solvent Effects | Non-polar solvents favor ESIPT; polar, protic solvents can disrupt the required intramolecular H-bond. | Photophysical behavior is expected to be highly dependent on the solvent used. |

Beyond proton transfer, UV irradiation can induce permanent chemical transformations in the molecular structure. Studies on the analogous compound, phenyl 1-hydroxy-2-naphthoate (PHN), have shown that it undergoes photodecarbonylation when subjected to UV light in the wavelength range of 235–332 nm. mdpi.com This process involves the cleavage of the ester bond and the elimination of a molecule of carbon monoxide (CO). mdpi.comresearchgate.net

The proposed mechanism for this transformation involves the initial excitation of the molecule, followed by the cleavage of the C-O bond of the ester and subsequent loss of CO to yield a more stable aromatic product. mdpi.com For PHN, this reaction produces 2-phenoxynaphthalen-1-ol. mdpi.comresearchgate.net It is highly probable that Methyl 4-hydroxy-1-phenyl-2-naphthoate would undergo a similar UV-induced transformation, potentially leading to the formation of 4-methoxy-1-phenylnaphthalen-1-ol and carbon monoxide. The efficiency of such photochemical reactions often depends on the wavelength of the irradiating light. mdpi.com While these transformations are irreversible, the study of such light-induced reactions is crucial for understanding the stability and potential applications of these compounds in environments exposed to UV radiation. There is currently no strong evidence to suggest significant photochromic potential, which would require a reversible transformation between two distinct isomers with different absorption spectra.

Functional Group Interconversions and Derivatization

The presence of three distinct functional regions—the hydroxyl group, the ester functionality, and the aromatic rings—allows for a wide range of chemical modifications.

The phenolic hydroxyl group is a prime site for derivatization. Its acidic proton can be readily removed by a base, forming a phenoxide anion. This nucleophilic anion can then react with various electrophiles.

Etherification: A common reaction is the Williamson ether synthesis, where the phenoxide is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. This reaction would convert the hydroxyl group to an alkoxy group (e.g., a methoxy (B1213986) group), which would alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Esterification: The hydroxyl group can also be acylated using acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form a second ester functionality. For example, reaction with acetyl chloride would yield methyl 4-acetoxy-1-phenyl-2-naphthoate.

These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for modifying the molecule's properties. mdpi.com

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis (Saponification): The most common modification is hydrolysis, typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) followed by acidic workup. This reaction cleaves the ester to yield the corresponding carboxylate salt, which upon acidification gives 4-hydroxy-1-phenyl-2-naphthoic acid. This hydrolysis is a key step in the synthesis of related compounds that serve as P2Y14 receptor antagonists. nih.gov

Transesterification: By heating the methyl ester in the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group. For instance, reacting it with ethanol (B145695) would produce ethyl 4-hydroxy-1-phenyl-2-naphthoate.

Amidation: The ester can be converted to an amide by reacting it with an amine. This reaction is often slower than hydrolysis and may require elevated temperatures or specific catalysts.

Table 2: Summary of Potential Derivatization Reactions

Functional Group Reaction Type Typical Reagents Resulting Product Functional Group
Hydroxyl Etherification Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) Alkoxy (e.g., Methoxy)
Hydroxyl Esterification Acyl Chloride (e.g., Acetyl Chloride), Base Ester (e.g., Acetoxy)
Ester Hydrolysis Base (e.g., NaOH), then Acid (e.g., HCl) Carboxylic Acid
Ester Transesterification Different Alcohol (e.g., Ethanol), Catalyst Different Ester

| Ester | Amidation | Amine (e.g., R-NH₂) | Amide |

Both the naphthalene (B1677914) and phenyl rings can undergo electrophilic aromatic substitution, but the position of the substitution is directed by the existing substituents. msu.edumasterorganicchemistry.com

On the Naphthalene Ring: The naphthalene ring is polysubstituted, and the directing effects of the existing groups are crucial.

-OH (Hydroxyl) group: This is a powerful activating group and is ortho, para-directing.

-COOCH₃ (Ester) group: This is a deactivating group and is meta-directing.

-Ph (Phenyl) group: This is a weakly activating group and is ortho, para-directing.

The positions on the naphthalene ring are influenced by a combination of these effects. The hydroxyl group at C4 strongly activates the C3 and C5 positions. The ester at C2 would direct an incoming electrophile to the C7 position. The phenyl group at C1 activates the C8 position. The outcome of a substitution reaction (e.g., nitration, halogenation, sulfonation) would depend on the reaction conditions and the interplay between these activating and deactivating effects. The powerful activation by the hydroxyl group would likely dominate, favoring substitution at the C3 position, if sterically accessible, or at positions on the second ring of the naphthalene core. masterorganicchemistry.com

On the Phenyl Ring: The phenyl ring is monosubstituted with the large naphthalene-ester moiety. This substituent is electron-withdrawing due to the ester group, and it will therefore act as a deactivating group and a meta-director for electrophilic substitution on the phenyl ring. masterorganicchemistry.com Thus, reactions like nitration or bromination would be expected to occur primarily at the meta-positions (C3' and C5') of the phenyl ring. youtube.com

Role as a Precursor in Multi-Step Organic Syntheses

The strategic placement of functional groups on the naphthalene scaffold of methyl 4-hydroxy-1-phenyl-2-naphthoate makes it a versatile building block in multi-step organic syntheses. The hydroxyl group can be readily converted into an ether or ester, the methyl ester can undergo hydrolysis, amidation, or reduction, and the aromatic rings are susceptible to electrophilic substitution, allowing for the introduction of additional functionalities.

Integration into Naphthopyran Architectures

Naphthopyrans are a class of heterocyclic compounds that have garnered significant interest due to their photochromic properties, finding applications in ophthalmic lenses and optical data storage. The synthesis of naphthopyran derivatives can be achieved through the condensation of a naphthol derivative with a suitable coupling partner.

While direct synthesis routes starting from methyl 4-hydroxy-1-phenyl-2-naphthoate are not extensively detailed in readily available literature, the general synthetic strategies for naphthopyrans strongly suggest its utility as a precursor. For instance, the acid-catalyzed reaction of 2-naphthol (B1666908) with α,β-unsaturated aldehydes or ketones is a common method for constructing the pyran ring fused to the naphthalene system. In a similar vein, phenyl-substituted naphtho[2,1-b]pyrans have been synthesized from 2-naphthol and substituted benzylidenemalononitriles in the presence of a base like piperidine. google.com

A general representation of a plausible synthetic route to a naphthopyran derivative starting from a 4-hydroxynaphthoic acid derivative is depicted below. The hydroxyl group of the naphthoate would react with a suitable partner, such as a propargyl alcohol derivative, under acidic or basic conditions to facilitate a cyclization reaction, leading to the formation of the naphthopyran core. The specific reagents and conditions would determine the final substitution pattern on the pyran ring.

Table 1: Examples of Reagents for Naphthopyran Synthesis

Starting Naphthol DerivativeCoupling PartnerCatalyst/ConditionsResulting Structure
2-Naphtholα,β-Unsaturated Aldehyde/KetoneAcid or BaseNaphthopyran
2-NaphtholSubstituted BenzylidenemalononitrilePiperidinePhenyl-substituted Naphthopyran
3-Bromo-1-naphtholα,β-Unsaturated Aldehyde/KetoneDouble Lithiation, CyclodehydrationFused Naphthopyran

Building Block for Structurally Diverse Organic Compounds

The reactivity of the functional groups present in methyl 4-hydroxy-1-phenyl-2-naphthoate allows for its elaboration into a wide array of structurally diverse organic compounds. The naphthoic acid moiety is a known structural motif in various biologically active molecules.

For example, derivatives of 1,4-dihydroxy-2-naphthoic acid are key intermediates in the biosynthesis of anthraquinones, a large class of naturally occurring compounds with diverse biological activities. biorxiv.org This highlights the potential of the 4-hydroxy-2-naphthoate scaffold as a starting point for the synthesis of bioactive quinone-based structures.

Furthermore, amidoalkyl naphthols, which can be conceptually derived from hydroxynaphthoic acids, are recognized as important building blocks for other bioactive molecules. mdpi.com They can be converted into aminoalkyl naphthols, which have shown potential as antitumor agents. mdpi.com The ester functionality in methyl 4-hydroxy-1-phenyl-2-naphthoate could be readily converted to an amide, which could then undergo further modifications to introduce diverse side chains, leading to a library of potentially bioactive compounds.

The general reactivity of the molecule also allows for transformations such as etherification of the hydroxyl group or electrophilic substitution on the aromatic rings, further expanding the range of accessible derivatives. For instance, 4-substituted-2-methoxyphenols have been utilized as building blocks for the preparation of bioactive hydroxylated biphenyls, suggesting that modification of the hydroxyl group in methyl 4-hydroxy-1-phenyl-2-naphthoate could lead to novel compounds with interesting biological profiles. researchgate.net

Table 2: Potential Transformations of Methyl 4-hydroxy-1-phenyl-2-naphthoate

Functional GroupReaction TypePotential Products
HydroxylEtherification, EsterificationEthers, Esters
Methyl EsterHydrolysis, Amidation, ReductionCarboxylic Acid, Amides, Alcohol
Aromatic RingsElectrophilic SubstitutionHalogenated, Nitrated, Sulfonated derivatives
Naphthalene CoreCyclization ReactionsFused-ring systems

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 4 Hydroxy 1 Phenyl 2 Naphthoate

Magnetic Resonance Spectroscopic Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the Methyl 4-hydroxy-1-phenyl-2-naphthoate molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthyl and phenyl rings, a singlet for the hydroxyl (-OH) proton, and a singlet for the methyl (-OCH₃) group protons. The integration of these signals would correspond to the number of protons in each environment, and the coupling patterns (splitting of signals) would reveal adjacent proton relationships, helping to confirm the substitution pattern on the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

To further elucidate the carbon framework, ¹³C NMR spectroscopy would be performed. This technique detects the ¹³C isotope of carbon. The spectrum for Methyl 4-hydroxy-1-phenyl-2-naphthoate would display a unique signal for each chemically distinct carbon atom. Key expected signals would include those for the carbonyl carbon of the ester group, the carbons of the two aromatic rings, the carbon bearing the hydroxyl group, and the methyl carbon of the ester. The chemical shifts of these signals provide critical information about the electronic environment and hybridization of each carbon atom.

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. For Methyl 4-hydroxy-1-phenyl-2-naphthoate, the EI-MS spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), providing evidence for the presence and connectivity of these functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. By measuring the mass of the molecular ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This technique would be used to confirm the elemental formula of Methyl 4-hydroxy-1-phenyl-2-naphthoate, adding a high degree of confidence to its identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and less volatile compounds. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets. For Methyl 4-hydroxy-1-phenyl-2-naphthoate, ESI-MS would typically produce protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and would provide a clear determination of the compound's molecular weight with minimal fragmentation.

Vibrational and Electronic Spectroscopy

Spectroscopy provides critical insights into the molecular structure and electronic properties of Methyl 4-hydroxy-1-phenyl-2-naphthoate by examining how the molecule interacts with electromagnetic radiation.

Infrared (IR) Spectroscopy for Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For Methyl 4-hydroxy-1-phenyl-2-naphthoate, the key functional groups—hydroxyl (-OH), carbonyl (C=O) of the ester, and the aromatic rings—give rise to characteristic absorption bands.

Key expected IR absorption bands include:

O–H Stretching: A broad band is anticipated in the 3460–3350 cm⁻¹ region, characteristic of a hydroxyl group involved in intramolecular hydrogen bonding with the nearby carbonyl group. mdpi.com

C=O Stretching: A strong absorption band is expected around 1671 cm⁻¹, corresponding to the carbonyl group of the ester. mdpi.com

C–O Stretching and O–H Bending: Complex mixed vibrations involving C–O stretching and O–H bending are predicted to appear in the 1400-1200 cm⁻¹ range. For the phenyl analog, significant bands appear at 1328 cm⁻¹ and 1244 cm⁻¹. mdpi.com

Aromatic C=C Stretching: Multiple sharp bands would be present in the 1600–1450 cm⁻¹ region, indicative of the phenyl and naphthalene (B1677914) ring systems.

Table 1: Expected Infrared (IR) Spectroscopy Data for Methyl 4-hydroxy-1-phenyl-2-naphthoate, based on Phenyl 1-hydroxy-2-naphthoate (B8527853) Analog Data. mdpi.com

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
O–H Stretch (Hydrogen-bonded)3460–3350Broad, Medium-StrongIndicates the presence of the hydroxyl group.
C=O Stretch (Ester)~1671StrongCharacteristic of the ester carbonyl group.
Aromatic C=C Stretch1600-1450Medium-Weak, SharpMultiple bands corresponding to the naphthyl and phenyl rings.
Mixed C–O Stretch / O–H Bend~1328MediumComplex vibration involving multiple bonds.
C–O–C Asymmetric Stretch~1185StrongRelates to the ester linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy state. shu.ac.uk The structure of Methyl 4-hydroxy-1-phenyl-2-naphthoate contains multiple chromophores—functional groups that absorb light—including the naphthalene and phenyl aromatic systems and the carbonyl group. tanta.edu.eg These features allow for specific electronic transitions.

The primary electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of electrons from a π bonding orbital to a π* anti-bonding orbital. uzh.chuomustansiriyah.edu.iq They are characteristic of unsaturated systems like aromatic rings and carbonyl groups. These transitions are typically of high intensity (large molar absorptivity, ε) and are expected to occur in the UV region for the conjugated aromatic system of the molecule. uomustansiriyah.edu.iq

n → π* Transitions: This involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the hydroxyl and carbonyl groups, to a π* anti-bonding orbital. uzh.ch These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. shu.ac.uk

The extensive conjugation of the naphthalene and phenyl rings is expected to result in strong absorption bands in the 200-400 nm range. The solvent used can influence the position of these absorption maxima; polar solvents may cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. tanta.edu.eg

Table 2: Expected Electronic Transitions for Methyl 4-hydroxy-1-phenyl-2-naphthoate.

Transition TypeAssociated Functional GroupsExpected Intensity (Molar Absorptivity, ε)General Wavelength Region
π → πNaphthalene and Phenyl Rings, Carbonyl GroupHigh (ε > 10,000 L mol⁻¹ cm⁻¹)UV Region (200-400 nm)
n → πCarbonyl Group, Hydroxyl GroupLow (ε = 10-100 L mol⁻¹ cm⁻¹)Near UV Region (>300 nm)

Chromatographic Separation and Quantitative Analysis

Chromatography is essential for separating Methyl 4-hydroxy-1-phenyl-2-naphthoate from impurities and for its quantitative determination in various mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile organic compounds. Developing a robust HPLC method for Methyl 4-hydroxy-1-phenyl-2-naphthoate involves the systematic optimization of several key parameters to achieve efficient separation with good peak shape and resolution.

The development process typically includes:

Column Selection: A reverse-phase column, such as a C8 or C18, is the standard choice for a moderately polar compound like this. These columns have a non-polar stationary phase that separates compounds based on their hydrophobicity. researchgate.netresearchgate.net

Mobile Phase Selection: The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (water or a buffer). sielc.com The ratio is adjusted to control the retention time of the analyte. For acidic compounds, adjusting the pH of the aqueous phase with an acid like phosphoric or formic acid can improve peak shape by suppressing the ionization of the hydroxyl group. sielc.com

Detector Selection: Given the compound's strong UV absorbance due to its aromatic systems, a UV detector is ideal. The detection wavelength should be set at an absorption maximum (λmax) to ensure high sensitivity. A wavelength around 254 nm is often a good starting point for aromatic compounds. researchgate.netresearchgate.net

Optimization: Fine-tuning the mobile phase composition, flow rate, and column temperature is necessary to achieve optimal separation from any related substances or degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantitation

Once developed and validated, a Reverse-Phase HPLC (RP-HPLC) method serves as a reliable tool for assessing the purity and performing quantitative analysis of Methyl 4-hydroxy-1-phenyl-2-naphthoate.

Purity Assessment: In an RP-HPLC analysis, the purity of a sample is determined by injecting a solution and observing the resulting chromatogram. The area of the main peak corresponding to Methyl 4-hydroxy-1-phenyl-2-naphthoate is compared to the total area of all peaks. The purity is often expressed as a percentage (Area % of the main peak).

Quantitative Analysis: For quantitation, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, which should yield a linear relationship. researchgate.net The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the calibration curve. researchgate.net

Methods developed for similar compounds, such as Methyl 4-hydroxy benzoate (B1203000) and Phenyl 4-chloro-1-hydroxy-2-naphthoate, provide a solid foundation for the conditions required for analyzing the target compound. researchgate.netsielc.com

Table 3: Example RP-HPLC Method Parameters for Analysis of Naphthoate Derivatives. researchgate.netresearchgate.netsielc.com

ParameterTypical ConditionPurpose
Stationary Phase (Column)C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides separation based on hydrophobicity.
Mobile PhaseAcetonitrile : Water (or Buffer), pH adjustedElutes the compound from the column; ratio controls retention.
Flow Rate1.0 mL/minAffects analysis time and separation efficiency.
DetectionUV at ~254 nmMonitors the column effluent and detects the analyte.
Injection Volume10-20 µLThe amount of sample introduced for analysis.
Column TemperatureAmbient or controlled (e.g., 30 °C)Ensures reproducible retention times.

Theoretical and Computational Chemistry Studies on Methyl 4 Hydroxy 1 Phenyl 2 Naphthoate and Analogues

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These approaches allow for the detailed exploration of molecular geometry, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometry and energetic properties of molecules. mdpi.comarxiv.org For Methyl 4-hydroxy-1-phenyl-2-naphthoate and its analogues, DFT calculations, commonly employing functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of atoms—the optimized geometry. researchgate.netnih.govnih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. mdpi.comresearchgate.net

Table 1: Representative Geometric Parameters for Naphthoic Acid Derivatives Calculated via DFT

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For aromatic systems like Methyl 4-hydroxy-1-phenyl-2-naphthoate, the HOMO is typically a π-orbital delocalized over the electron-rich naphthalene (B1677914) and phenyl rings. researchgate.net The LUMO is also a π*-antibonding orbital, often localized on the naphthalene ring and the electron-withdrawing methyl ester group. mdpi.com DFT calculations can precisely map the spatial distribution of these orbitals and calculate their energies. researchgate.net

The charge distribution within the molecule is another critical factor. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge landscape. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as around the oxygen atoms of the hydroxyl and carbonyl groups. nih.gov Regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies for Analogous Aromatic Compounds

Note: Values are representative and sourced from DFT studies on structurally related molecules. researchgate.netresearchgate.netnih.gov

The flexibility of Methyl 4-hydroxy-1-phenyl-2-naphthoate arises primarily from the rotation around the single bond connecting the phenyl ring to the naphthalene core. This rotation defines the molecule's conformational landscape. nih.gov The dihedral angle between the two aromatic rings is a key parameter, and computational methods can be used to map the potential energy surface as this angle is varied, identifying low-energy (stable) and high-energy (transition state) conformations. researchgate.netresearchgate.net

Molecular Modeling and Simulation Techniques

While quantum chemical methods are excellent for studying static properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique allows for the study of conformational dynamics, solvation effects, and intermolecular interactions in systems ranging from simple liquids to complex materials. core.ac.ukyoutube.com

For a molecule like Methyl 4-hydroxy-1-phenyl-2-naphthoate, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a non-polar solvent) or within a model of a polymer matrix. researchgate.net The interactions between all atoms are described by a force field, such as COMPASS or AMBER. researchgate.net The simulation tracks the trajectory of each atom over a period, providing a "movie" of molecular motion.

From these simulations, one can analyze how the molecule's conformation changes over time, how it interacts with surrounding solvent molecules, and calculate macroscopic properties like diffusion coefficients. core.ac.uk For instance, MD can reveal the stability of the intramolecular hydrogen bond in different solvent environments and explore the flexibility of the phenyl-naphthalene linkage. nih.gov

Structure-Property Relationship Investigations via Computational Methods

A primary goal of computational chemistry is to establish relationships between a molecule's structure and its observable properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate structural or electronic descriptors with specific activities or properties. sciencepublishinggroup.comnih.gov

For Methyl 4-hydroxy-1-phenyl-2-naphthoate and its analogues, computational methods provide a wealth of descriptors. researchgate.net These can include:

Electronic Descriptors: HOMO/LUMO energies, energy gap, dipole moment, and atomic charges. sciencepublishinggroup.combrieflands.com

Steric/Topological Descriptors: Molecular volume, surface area, and various topological indices that describe molecular shape and branching. mdpi.comnih.gov

Quantum Chemical Descriptors: Hardness, softness, and electrophilicity index, which are derived from HOMO and LUMO energies. researchgate.net

These descriptors can then be correlated with experimentally measured properties such as spectroscopic absorption maxima, electrochemical potentials, or reactivity in certain chemical reactions. sciencepublishinggroup.com For example, a QSAR study on naphthoquinone derivatives successfully correlated calculated structural features with anti-proliferative activity, identifying which parts of the molecule were most important for the observed effect. mdpi.comnih.govresearchgate.net Such models are invaluable for predicting the properties of new, unsynthesized analogues and for guiding the design of molecules with desired characteristics.

Table 3: Common Computational Descriptors Used in QSAR/QSPR Studies

This table provides examples of how computationally derived parameters are used to build structure-property relationship models. sciencepublishinggroup.comnih.govbrieflands.com

Contemporary Academic and Industrial Applications of Methyl 4 Hydroxy 1 Phenyl 2 Naphthoate

Advancements in Materials Science

The distinct structural features of Methyl 4-hydroxy-1-phenyl-2-naphthoate make it a valuable candidate for the development of advanced materials. Its applications in this domain are primarily centered on its photoresponsive and liquid crystalline properties.

Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a key area of research in materials science. While direct studies on the photochromic properties of Methyl 4-hydroxy-1-phenyl-2-naphthoate are not extensively documented, the broader class of naphthoate and naphthopyran derivatives, to which it is structurally related, has shown significant promise in this field. For instance, naphthopyran derivatives can undergo a reversible ring-opening reaction upon UV irradiation to form a colored merocyanine-like structure, reverting to the colorless closed form in the dark or upon exposure to visible light. This behavior is being explored for applications in ophthalmic lenses, smart windows, and optical data storage. The 1-phenyl-2-naphthoate core in the subject compound provides a rigid and extended π-system, which is a common feature in many photochromic molecules.

Research into related compounds, such as phenyl 1-hydroxy-2-naphthoate (B8527853), has delved into their photophysical properties, including fluorescence characteristics, which are often linked to photochromic behavior. The presence of the hydroxyl and phenyl groups on the naphthalene (B1677914) ring of Methyl 4-hydroxy-1-phenyl-2-naphthoate can be expected to influence its electronic properties and, consequently, its potential photochromic activity. Further investigation into this specific compound could reveal novel photochromic systems with tailored absorption spectra and switching kinetics.

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular shape and anisotropy of a compound are critical factors in determining its liquid crystalline behavior. The rigid, planar structure of the naphthalene core, combined with the attached phenyl group in Methyl 4-hydroxy-1-phenyl-2-naphthoate, suggests its potential for use in liquid crystalline systems.

Closely related compounds, such as Phenyl 1-hydroxy-2-naphthoate, have been identified as liquid crystal intermediates. ossila.com The molecular geometry of these naphthoate derivatives, characterized by a high aspect ratio and significant polarizability, is conducive to the formation of mesophases. The introduction of a methyl ester group, as in Methyl 4-hydroxy-1-phenyl-2-naphthoate, can modulate the melting point and the temperature range of the liquid crystalline phase. Researchers are actively exploring how modifications to the peripheral groups of such core structures can influence the type of liquid crystal phase (e.g., nematic, smectic) and its physical properties, which is crucial for applications in display technologies and optical sensors.

Parameter Influence on Liquid Crystalline Properties
Naphthalene Core Provides rigidity and planarity, essential for mesophase formation.
Phenyl Group Extends the molecular length and enhances anisotropy.
Methyl Ester Group Can affect the melting point and the stability of the liquid crystal phase.
Hydroxyl Group May promote intermolecular hydrogen bonding, influencing molecular packing.

The incorporation of photoresponsive molecules into polymer chains allows for the creation of "smart" materials that can change their properties in response to light. These materials have potential applications in areas such as drug delivery, soft robotics, and adaptive optics. The naphthoate moiety, with its potential photochromic characteristics, can be integrated into polymeric architectures either as a pendant group or within the main chain.

Upon exposure to a specific wavelength of light, the conformational change in the photoresponsive unit can induce macroscopic changes in the polymer, such as swelling, shrinking, or changes in solubility. While direct examples of Methyl 4-hydroxy-1-phenyl-2-naphthoate in such polymers are not widely reported, the principles established with other photochromic molecules like azobenzenes and spiropyrans can be applied. The synthesis of monomers derived from Methyl 4-hydroxy-1-phenyl-2-naphthoate would be the first step towards creating novel photoresponsive polymers with potentially unique switching behaviors and material properties.

Applications in Fine Chemical Synthesis

Beyond its role in materials science, Methyl 4-hydroxy-1-phenyl-2-naphthoate is a valuable molecule in the realm of organic synthesis, serving as a versatile intermediate and building block for more complex structures.

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. Hydroxynaphthoate (B12740854) derivatives, including Methyl 4-hydroxy-1-phenyl-2-naphthoate, are important intermediates in the synthesis of various specialty chemicals. For instance, the 1-hydroxy-2-naphthoate moiety is found in compounds with demonstrated anti-inflammatory and antibacterial properties. ossila.com

The chemical reactivity of Methyl 4-hydroxy-1-phenyl-2-naphthoate, with its hydroxyl, ester, and aromatic functionalities, allows for a range of chemical transformations. The hydroxyl group can be alkylated or acylated, the ester can be hydrolyzed or converted to other functional groups, and the aromatic rings can undergo electrophilic substitution, providing access to a diverse array of derivatives with specific functionalities for applications in pharmaceuticals, agrochemicals, and dyes.

In the field of synthetic organic chemistry, the construction of complex molecular architectures often relies on the use of well-defined building blocks. Methyl 4-hydroxy-1-phenyl-2-naphthoate serves as such a building block for the synthesis of more intricate organic compounds and their analogues. Notably, the 1-hydroxy-2-naphthoate framework is a structural motif present in some natural products. ossila.com

Role in Fundamental Chemical Research and Development

The role of Methyl 4-hydroxy-1-phenyl-2-naphthoate in fundamental chemical research and development appears to be primarily as a starting material or intermediate for the synthesis of more complex molecules. Its structural motif, featuring a substituted naphthalene core, is a common scaffold in medicinal chemistry and materials science. Naphthoic acid derivatives, in general, are explored for a variety of applications, including as antagonists for cellular receptors and as components in novel organic materials.

However, specific research explicitly detailing the use of Methyl 4-hydroxy-1-phenyl-2-naphthoate is not readily found in peer-reviewed journals or patent literature. This suggests that while it may be utilized in synthetic campaigns, these activities are either part of proprietary industrial research that is not publicly disclosed or have not yet resulted in publications.

The synthesis of related 4-phenyl-2-naphthoic acid derivatives has been described in the context of developing P2Y14 receptor antagonists. nih.gov These synthetic routes often involve multi-step processes, including Suzuki couplings to form the 4-phenyl-naphthalene core. The synthesis of Methyl 4-hydroxy-1-phenyl-2-naphthoate itself is not explicitly detailed in these studies, but it is plausible that similar synthetic strategies could be employed. The esterification of the corresponding carboxylic acid would be a likely final step.

The lack of published research findings makes it impossible to provide a detailed account of its applications. It is conceivable that the compound is used as a building block in the following areas:

Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents. The naphthoic acid scaffold is present in a number of biologically active compounds.

Materials Science: As a monomer or additive in the development of new polymers or organic electronic materials. The aromatic nature of the molecule could impart useful photophysical or electronic properties.

Organic Synthesis: As a well-defined starting material for the construction of more complex, polycyclic aromatic systems.

Without dedicated studies on Methyl 4-hydroxy-1-phenyl-2-naphthoate, its specific contributions to these fields remain speculative. The absence of detailed spectroscopic and physical data in the public domain further hampers its broader adoption and investigation by the academic research community.

Interactive Data Table: Basic Compound Information

PropertyValue
CAS Number 78250-29-0
Molecular Formula C18H14O3
Molecular Weight 278.30 g/mol
Purity (Typical) ≥95% (for research use)

Interactive Data Table: Supplier Information

SupplierIntended Use
AKSciResearch and development
BLD PharmGeneral laboratory use
CATO Reference MaterialsAnalytical testing
MolbaseChemical synthesis

Q & A

Q. Which computational parameters critically predict physicochemical properties of Methyl 4-hydroxy-1-phenyl-2-naphthoate?

  • Methodology :
  • Solvent models : Use COSMO-RS for solubility/logP predictions.
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate NMR/IR spectra.
  • Molecular dynamics : Simulate crystal packing using force fields (e.g., AMBER) .

Data Contradiction Analysis

  • Example : If toxicity studies report conflicting NOAEL values, evaluate experimental variables:
    • Dose administration : Ensure consistency in exposure duration and vehicle (e.g., corn oil vs. saline).
    • Species/strain specificity : Compare Sprague-Dawley vs. Wistar rats for metabolic differences.
    • Endpoint sensitivity : Use meta-analysis (e.g., RevMan) to weight studies by sample size and methodology rigor .

Tables

Q. Table 1. Key Synthetic Parameters for Methyl 4-Hydroxy-1-Phenyl-2-Naphthoate

ParameterTypical ConditionsReference
SolventDMF, acetonitrile
BaseK₂CO₃, Cs₂CO₃
Alkylating AgentPropargyl bromide
PurificationColumn chromatography (SiO₂)

Q. Table 2. Toxicological Endpoints for Naphthoate Derivatives

EndpointAssay/ModelReference
HepatotoxicityALT/AST levels in Sprague-Dawley rats
Renal EffectsBUN/creatinine in Wistar rats
CytotoxicityIC₅₀ in HepG2 cells

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.